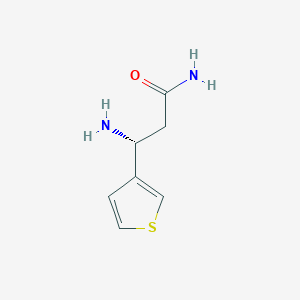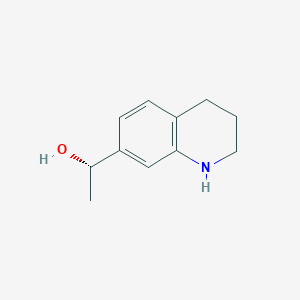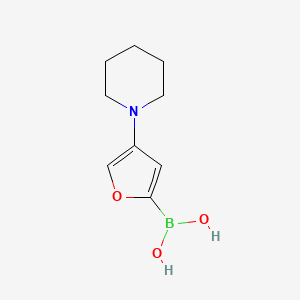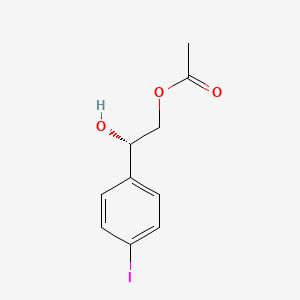![molecular formula C17H17N3O2S B13323321 1-Ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea](/img/structure/B13323321.png)
1-Ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea is a complex organic compound featuring a benzothiazole ring, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1-Ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ringIndustrial production methods may utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-Ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Scientific Research Applications
1-Ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound’s effects are mediated through the modulation of signaling pathways and the disruption of cellular processes .
Comparison with Similar Compounds
1-Ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea can be compared with other benzothiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-ethyl-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea |
InChI |
InChI=1S/C17H17N3O2S/c1-3-18-16(21)20-17-19-13-9-8-11(10-15(13)23-17)12-6-4-5-7-14(12)22-2/h4-10H,3H2,1-2H3,(H2,18,19,20,21) |
InChI Key |
LGPZTQXZPZVKSU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC2=C(S1)C=C(C=C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


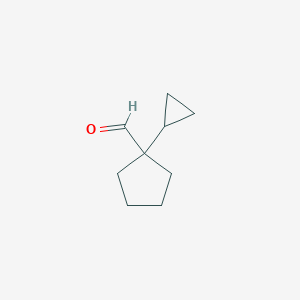
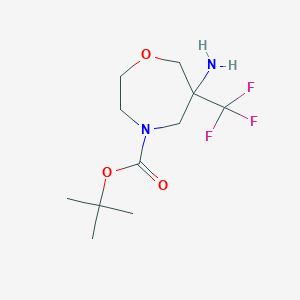
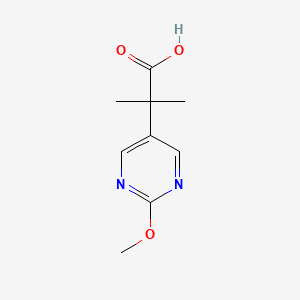
![4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13323260.png)
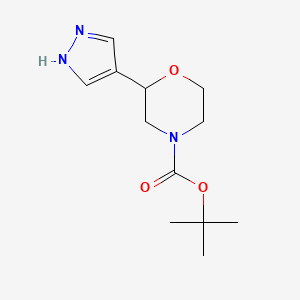
![Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13323271.png)
![1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13323284.png)

amine](/img/structure/B13323297.png)
